N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide
Description
N-(4-(N-(3-(Furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide is a sulfonamide derivative characterized by a central phenyl ring substituted with a sulfamoyl group and a 3-methyl group. The sulfamoyl moiety is further functionalized with a 3-(furan-3-yl)-3-hydroxypropyl chain, while the phenyl ring is linked to a propionamide group.
Key structural features:
- Sulfamoyl group: Facilitates hydrogen bonding and interactions with biological targets.
- 3-hydroxypropyl chain: Enhances hydrophilicity and solubility compared to purely aliphatic chains.
- 3-methylphenyl group: Contributes to steric effects and modulates electronic properties.
Properties
IUPAC Name |
N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWSKGITFRTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to have a wide range of biological activities. .
Mode of Action
Furan derivatives are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Furan derivatives are generally known for their good bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a) N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (CAS 1935806-12-4)
- Structure : Differs in the sulfamoyl substituent, which is a 3-hydroxy-4-methylphenyl group instead of the furan-containing chain.
- The 3-hydroxy group may enhance solubility via hydrogen bonding, similar to the hydroxypropyl chain in the target compound. Molecular weight: 334.39 vs. ~435–440 (estimated for the target compound) .
b) N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)
- Structure : Features a piperidine ring substituted with a fluoropyrimidinyl group.
- Higher molecular weight (435.5) due to the piperidine-pyrimidine substituent, which may affect pharmacokinetics (e.g., absorption) .
c) Sulphamethoxazole Derivatives (Compounds 6a, 7, 8)
- Structure : Contain sulfamoyl-linked phenyl rings with thioureido, sulfamoylphenyl, and pyrrolyl groups.
- Comparison: Compound 7 includes a 4-sulfamoylphenyl group, enhancing hydrophilicity but lacking the hydroxypropyl chain.
Physicochemical Properties
Key Observations :
- The target compound’s furan and hydroxypropyl groups likely reduce hydrophobicity compared to fluoropyrimidine or piperidine-containing analogues.
- Lower logP values correlate with improved aqueous solubility, critical for oral bioavailability.
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